molecular formula C11H21NO2 B13216295 4-Amino-3-(4-methylcyclohexyl)butanoic acid

4-Amino-3-(4-methylcyclohexyl)butanoic acid

Cat. No.: B13216295
M. Wt: 199.29 g/mol
InChI Key: WPWJEYDSOZNVDG-UHFFFAOYSA-N
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Description

4-Amino-3-(4-methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.28 g/mol . This compound is characterized by the presence of an amino group, a butanoic acid moiety, and a cyclohexyl ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with a butanoic acid derivative to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(4-methylcyclohexyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-amino-3-(4-methylcyclohexyl)butanoic acid

InChI

InChI=1S/C11H21NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14)

InChI Key

WPWJEYDSOZNVDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CC(=O)O)CN

Origin of Product

United States

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